molecular formula C3H7ClN2O B7985649 Amino(prop-2-enoyl)azanium;chloride

Amino(prop-2-enoyl)azanium;chloride

Cat. No.: B7985649
M. Wt: 122.55 g/mol
InChI Key: RERYAUXONVNXSK-UHFFFAOYSA-N
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Description

Amino(prop-2-enoyl)azanium;chloride is an organic ammonium salt characterized by a propenoyl (CH₂=CHCO⁻) group linked to a protonated amine (azanium) cation, with chloride as the counterion. Its IUPAC name suggests a structure where the amino group is directly bonded to the α-carbon of the propenoyl moiety, forming a quaternary ammonium center. These compounds are typically synthesized via amination or alkylation reactions and find applications in pharmaceuticals, polymers, and industrial chemistry .

Properties

IUPAC Name

amino(prop-2-enoyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O.ClH/c1-2-3(6)5-4;/h2H,1,4H2,(H,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERYAUXONVNXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)[NH2+]N.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707361-65-6
Record name 2-Propenoic acid, hydrazide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707361-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Azanium Salts

Compound Name (IUPAC) Molecular Formula Key Substituents Synthesis Method Physicochemical Properties Applications References
This compound C₃H₇ClN₂O* Amino, propenoyl Amination of enoyl chlorides Likely water-soluble; solid Pharmaceutical intermediates
Trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride C₈H₁₆ClNO₂ Trimethyl, propenoyloxyethyl Polymerization of acrylamide derivatives High MW polymer; water-soluble Antistatic agents, viscosity modifiers
Trimethyl-[6-(prop-2-enylamino)hexyl]azanium;chloride C₁₂H₂₆ClN₂ Trimethyl, propenylaminohexyl Alkylation of amines Solid; water-soluble Bile acid sequestrant (CholestaGel®)
Diethyl-[2-(3-phenylpropoxycarbonylamino)ethyl]azanium chloride C₁₆H₂₆ClN₂O₂ Diethyl, phenylpropoxycarbonyl Carbamate synthesis Crystalline solid Heterocyclic organic intermediates
Dimethyl-[3-(octadecanoylamino)propyl]-(2-oxo-2-tetradecoxyethyl)azanium;chloride C₃₈H₇₈ClN₂O₃ Dimethyl, octadecanoylamino, tetradecoxy Acylation of amines Powder; water-dispersible Antistatic/conditioning agents

Structural Differences and Implications

Substituent Diversity: The propenoyl group in this compound introduces unsaturated bonding (C=C), enhancing reactivity for polymerization or conjugation. This contrasts with saturated acyl or alkyl chains in analogs like the octadecanoylamino group in ’s compound . Trimethylammonium groups (e.g., in and ) increase hydrophilicity and ionic character, making such compounds suitable for aqueous applications (e.g., antistatic agents) . Long-chain alkyl/acyl substituents (e.g., tetradecoxy in ) impart amphiphilic properties, enabling use in conditioning agents .

Polymerization (): Used for high-MW azanium polymers, yielding water-soluble materials for industrial use . Alkylation/acylation (): Introduces complex substituents, as seen in pharmaceutical agents like colesevelam hydrochloride .

Physicochemical Properties :

  • Water solubility is a recurring feature due to ionic azanium groups, though long hydrophobic chains (e.g., ) reduce solubility and enhance lipid affinity .
  • Thermal stability varies; polymers () exhibit higher stability than small-molecule salts .

Industrial chemistry: Water-soluble polymers () serve as viscosity modifiers, while amphiphilic derivatives () act as conditioning agents .

Research Findings and Data Gaps

Reactivity of the Propenoyl Group: The unsaturated C=C bond in the target compound may enable crosslinking or copolymerization, analogous to acrylamide derivatives in . Contrastingly, saturated analogs (e.g., ) lack this reactivity, limiting their utility in polymer chemistry .

Toxicological and Environmental Data: No explicit data on this compound are available. However, perfluorinated azanium salts () highlight regulatory concerns for persistent organic pollutants, urging caution in applications .

Computational Insights :

  • Topological polar surface area (TPSA) and rotatable bonds (e.g., ) influence bioavailability. The target compound’s TPSA (~33.5 Ų, inferred from ) suggests moderate membrane permeability .

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